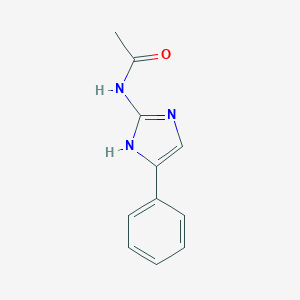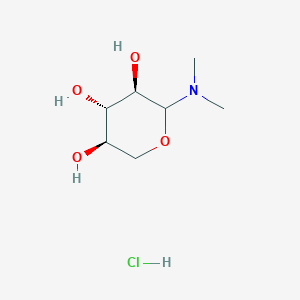
2-(Quinolin-8-YL)acetaldehyde
Descripción general
Descripción
2-(Quinolin-8-YL)acetaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is also known by its chemical name 2-(quinolin-8-yl)acetaldehyde .
Synthesis Analysis
The synthesis of 2-(Quinolin-8-YL)acetaldehyde can be achieved through a highly enantioselective biocatalytic dynamic kinetic resolution (DKR) of 2 (quinoline‐8‐yl) 3‐methylbenzaldehydes and 1‐naphthaldehydes . The reaction proceeds by atroposelective carbonyl reduction catalyzed by commercial ketoreductases (KREDs), generally reaching high conversions and excellent enantiomeric excesses .Molecular Structure Analysis
The molecular structure of 2-(Quinolin-8-YL)acetaldehyde consists of a quinoline ring attached to an acetaldehyde group . The exact mass of the molecule is 171.06800 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Quinolin-8-YL)acetaldehyde include a predicted boiling point of 331.8±17.0 °C, a predicted density of 1.165±0.06 g/cm3, and a predicted pKa of 4.36±0.17 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity : A study by Chabukswar et al. (2012) described the synthesis of (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one derivatives from 7-acetaldehyde-8-hydroxy quinoline. These compounds were evaluated for their antibacterial activity, showing significant potential with minimum inhibitory concentration (MIC) values of 100 µg/ml for compounds with higher zones of inhibition (Chabukswar et al., 2012).
Role in Alcoholism : Cohen & Collins (1970) investigated the condensation of epinephrine and norepinephrine with acetaldehyde, leading to the formation of tetrahydroisoquinoline alkaloids. This study suggested a potential role of such alkaloids in altering behavior during and after alcohol ingestion (Cohen & Collins, 1970).
Quinoline Synthesis : Kobayashi et al. (2004) described an efficient method for synthesizing quinoline derivatives by treating 2-isocyanostyrene derivatives with aldehydes. This method is relevant for the synthesis of quinolines with various substituents (Kobayashi et al., 2004).
Synthesis of Carbaldehyde Dimethyl Acetals : Liu et al. (2013) presented a method for cross-coupling quinoxalines with methanol, leading to 2-quinoxalinyl carbaldehyde dimethyl acetals. This process involved multiple bond cleavages and formations between methanol and N-heterocycles (Liu et al., 2013).
Fluorescent Sensor Development : Zhou et al. (2012) developed a fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms for selectively detecting Cd(2+) ions. This sensor could distinguish Cd(2+) from Zn(2+) ions using different sensing mechanisms (Zhou et al., 2012).
Chemistry of 2-Chloroquinoline-3-Carbaldehyde : Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering their synthesis and biological evaluation. This review highlighted the versatility and applications of these compounds in synthetic and medicinal chemistry (Hamama et al., 2018).
Synthesis of Quinoline Derivatives : Zhao et al. (2007) developed a method for synthesizing 4-functionalized quinoline derivatives, a process involving a one-pot reaction with various arylamines and aldehydes (Zhao et al., 2007).
Direcciones Futuras
Quinoline derivatives, such as 2-(Quinolin-8-YL)acetaldehyde, have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This could be a potential future direction for the research and development of 2-(Quinolin-8-YL)acetaldehyde and similar compounds.
Propiedades
IUPAC Name |
2-quinolin-8-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUEYCXLBJMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627123 | |
| Record name | (Quinolin-8-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-8-YL)acetaldehyde | |
CAS RN |
191228-36-1 | |
| Record name | (Quinolin-8-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



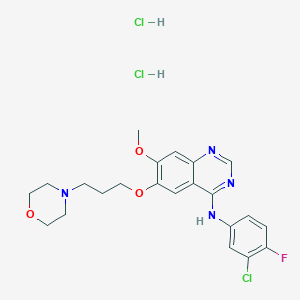
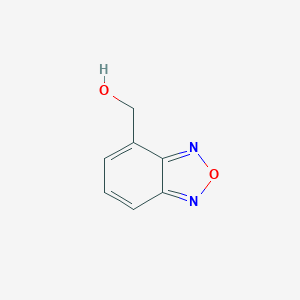

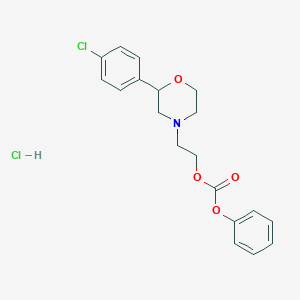
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

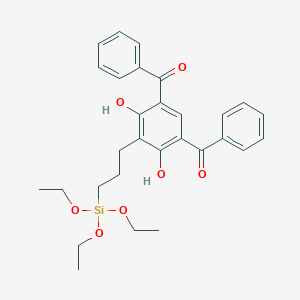
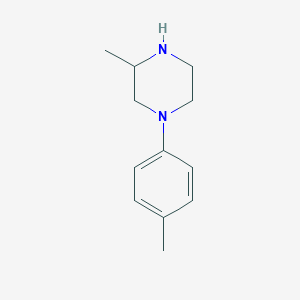
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)



